Orteronel is classified as a CYP17A1 inhibitor and is specifically designed to inhibit the 17,20-lyase activity of the enzyme CYP17A1. This inhibition leads to reduced androgen synthesis, making it a candidate for therapeutic applications in conditions such as androgen-independent prostate cancer. The compound has been synthesized and studied extensively by pharmaceutical companies, including Takeda Pharmaceuticals, which has investigated its efficacy in various preclinical and clinical studies .
The synthesis of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide involves several key steps:
The synthesis process is characterized by multi-step organic reactions that may require careful control of reaction conditions such as temperature and pH to optimize yields and purity .
The molecular formula for orteronel is , with a molecular weight of approximately 295.32 g/mol. The structure features:
The compound's stereochemistry is crucial for its activity; it exists in specific enantiomeric forms that exhibit different pharmacological profiles. The spatial arrangement around the chiral centers influences its binding affinity to target enzymes .
Orteronel participates in various chemical reactions primarily related to its mechanism of action as an enzyme inhibitor:
These reactions are essential for evaluating the compound's therapeutic potential and safety in long-term applications .
The mechanism of action for 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide involves:
Key physical and chemical properties of orteronel include:
Property | Value |
---|---|
Molecular Weight | 295.32 g/mol |
Solubility | Soluble in organic solvents; limited solubility in water |
Melting Point | Not extensively documented; typically assessed during synthesis |
Stability | Stable under standard laboratory conditions; requires proper storage to maintain integrity |
These properties are critical for understanding how the compound behaves under various conditions and its suitability for formulation into pharmaceutical products .
The primary applications of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide include:
CAS No.: 84962-75-4
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 138079-63-7